molecular formula C19H16N4O4 B2587476 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide CAS No. 941946-11-8

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B2587476
CAS No.: 941946-11-8
M. Wt: 364.361
InChI Key: MGERYRLEXJIBCE-UHFFFAOYSA-N
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Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Amidation: The nitro compound is then converted to the corresponding amide by reacting with an appropriate amine, such as 4-aminophenyl-6-methoxypyridazine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Methoxylation: The methoxy group is introduced via methylation of the pyridazine ring using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps, which enhance reaction efficiency and safety. Additionally, industrial methods may employ catalytic processes to improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGERYRLEXJIBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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